molecular formula C11H15NO B8766957 2-Allylamino-1-phenyl-ethanol CAS No. 51319-18-7

2-Allylamino-1-phenyl-ethanol

Cat. No.: B8766957
CAS No.: 51319-18-7
M. Wt: 177.24 g/mol
InChI Key: PLMQQVYELPMXSF-UHFFFAOYSA-N
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Description

2-Allylamino-1-phenyl-ethanol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

51319-18-7

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-phenyl-2-(prop-2-enylamino)ethanol

InChI

InChI=1S/C11H15NO/c1-2-8-12-9-11(13)10-6-4-3-5-7-10/h2-7,11-13H,1,8-9H2

InChI Key

PLMQQVYELPMXSF-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.57 ml (5 mmol) 2-phenyl-oxirane in 5 ml tetrahydrofuran 0.26 g (1 mmol) magnesium bromide diethyl etherate was added at room temperature. The mixture was treated under argon with stirring with 0.56 ml (7.5 mmol) allylamine whereby a white suspension formed which dissolved after heating to 100° C. in a closed container. The yellow solution was heated at 100° C. for 2 hours, cooled to room temperature and stirred vigorously with 5 ml of 5N aqueous ammonium chloride solution for 10 minutes. The organic phase was separated, dried over 3 g of sodium sulfate, filtered and evaporated in a rotary evaporator. The oily residue containing the products was separated by chromatography on a silica gel column using tert.-butyl methyl ether containing 1% of conc. aqueous ammonia as the eluent to obtain 0.3 g of 2-allylamino-1-phenyl-ethanol (compound A) and 0.2 g 2-allylamino-2-phenyl-ethanol (compound B) as yellowish oils.
Quantity
0.57 mL
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reactant
Reaction Step One
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5 mL
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reactant
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0.56 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of styrene oxide (24 mL, 0.2 moles) and allylamine (60.8 mL, 0.8 moles) was heated to reflux under nitrogen atmosphere, for 24 hours. Upon cooling, product crystallized and was triturated with hexane. Recrystallization from hexane afforded the title compound essentially uncontaminated by the other possible regioisomer. Ms m+/z=177; H1NMR (CDCl3): δ 7.3 (br.s, 5H), 5.6-6.1 (m, 1H), 4.9-5.4 (m, 2H), 4.75 (m, 1H), 3.2 (br.d, 2H), 2.9 (br.s, 2H), 2.7 (m, 2H).
Quantity
24 mL
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Reaction Step One
Quantity
60.8 mL
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